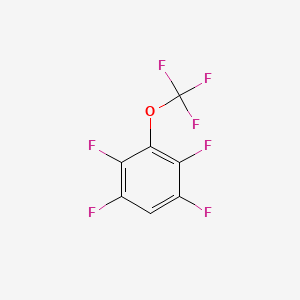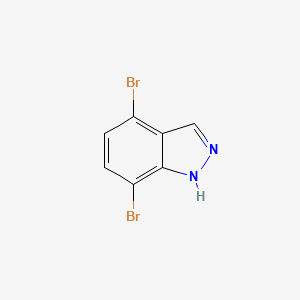
4,7-dibromo-1H-indazol
Descripción general
Descripción
4,7-Dibromo-1H-indazole is a brominated derivative of indazole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of two bromine atoms at the 4th and 7th positions of the indazole ring.
Aplicaciones Científicas De Investigación
4,7-Dibromo-1H-indazole has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: It is used as a tool compound to study the biological pathways and mechanisms involving indazole derivatives.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of 4,7-dibromo-1H-indazole may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dibromo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or alkoxy derivatives of 4,7-dibromo-1H-indazole .
Mecanismo De Acción
The mechanism of action of 4,7-dibromo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms may enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
- 4,5-Dibromo-1H-indazole
- 5,7-Dibromo-1H-indazole
- 4,6-Dibromo-1H-indazole
Comparison: While these compounds share the indazole core structure and bromination pattern, their biological activities and chemical reactivity can differ significantly. The position of the bromine atoms influences the compound’s electronic properties, steric hindrance, and overall reactivity. 4,7-Dibromo-1H-indazole is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties .
Propiedades
IUPAC Name |
4,7-dibromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHVCDFIOFMKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)

![2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene](/img/structure/B1402239.png)
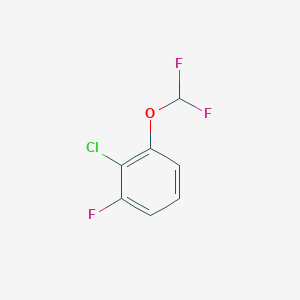
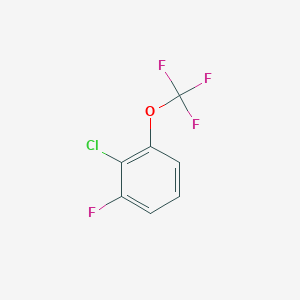
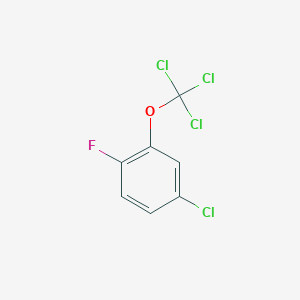
![1-Chloro-5-[chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402246.png)
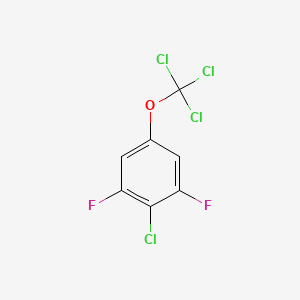
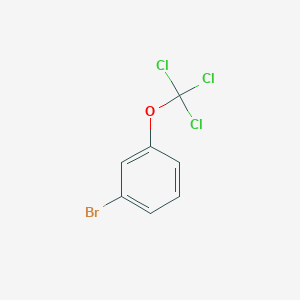
![1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene](/img/structure/B1402249.png)
